Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
CAS No.: 897476-52-7
Cat. No.: VC7312389
Molecular Formula: C21H20N4OS2
Molecular Weight: 408.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897476-52-7 |
|---|---|
| Molecular Formula | C21H20N4OS2 |
| Molecular Weight | 408.54 |
| IUPAC Name | 1,3-benzothiazol-2-yl-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H20N4OS2/c1-2-14-6-5-9-17-18(14)23-21(28-17)25-12-10-24(11-13-25)20(26)19-22-15-7-3-4-8-16(15)27-19/h3-9H,2,10-13H2,1H3 |
| Standard InChI Key | HIUORQWOOXNSHX-UHFFFAOYSA-N |
| SMILES | CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of two benzothiazole rings connected via a piperazine moiety, with one benzothiazole substituted by an ethyl group at the 4-position. The IUPAC name—1,3-benzothiazol-2-yl-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone—reflects this arrangement. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.54 g/mol |
| SMILES | CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
| InChIKey | HIUORQWOOXNSHX-UHFFFAOYSA-N |
The ethyl substituent enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted analogs .
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) for this specific compound is limited, related benzothiazole-piperazine derivatives exhibit:
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-NMR: Aromatic proton signals at δ 7.2–8.1 ppm, piperazine methylene protons at δ 2.5–3.5 ppm, and ethyl group protons at δ 1.2–1.4 ppm (triplet) and δ 2.6–2.8 ppm (quartet).
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IR: Stretching vibrations for C=O (1650–1700 cm) and C=N (1550–1600 cm) .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step strategy:
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Benzothiazole Ring Formation: Condensation of 2-aminothiophenol with ethyl bromide under basic conditions yields 4-ethylbenzo[d]thiazol-2-amine.
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Piperazine Coupling: Reaction of benzothiazole-2-carbonyl chloride with piperazine in dichloromethane (DCM) forms the intermediate 4-(benzo[d]thiazol-2-yl)piperazine-1-carboxylate.
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Final Methanone Assembly: Nucleophilic acyl substitution between the intermediate and 4-ethylbenzo[d]thiazol-2-amine in the presence of triethylamine produces the target compound .
Key Reaction:
Pharmacological Properties
Anti-Mycobacterial Activity
In vitro testing against Mycobacterium tuberculosis H37Rv revealed a minimum inhibitory concentration (MIC) of 2.35–7.94 μM, outperforming first-line drugs like isoniazid (MIC = 0.025–0.05 μg/mL) . Cytotoxicity assays in RAW 264.7 macrophages showed >80% cell viability at 10 μM, indicating selective toxicity .
| Derivative | MIC (μM) | Cytotoxicity (% Viability) |
|---|---|---|
| 5-Trifluoromethyl analog | 2.35 | 85 |
| 4-Ethyl analog | 4.12 | 88 |
| Unsubstituted parent | 9.87 | 92 |
CNS Receptor Interactions
Structural analogs demonstrate affinity for dopamine D2 and serotonin 5-HT receptors (K = 12–45 nM), suggesting potential antipsychotic applications. The ethyl group may modulate blood-brain barrier penetration, though in vivo studies are pending .
Structure-Activity Relationships (SAR)
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Benzothiazole Substitution: Electron-withdrawing groups (e.g., -CF) at position 5 enhance anti-mycobacterial activity by 3-fold compared to alkyl substituents .
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Piperazine Linker: N-Methylation reduces potency (MIC increases to >20 μM), highlighting the importance of hydrogen-bonding capacity .
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Ethyl Group: The 4-ethyl substituent balances lipophilicity (clogP = 3.1) and solubility, adhering to Lipinski’s Rule of Five .
Applications in Drug Development
Tuberculosis Therapeutics
The compound’s dual mechanism—inhibiting mycobacterial cell wall synthesis and host macrophage apoptosis—positions it as a candidate for multidrug-resistant TB regimens .
Neuropsychiatric Disorders
Piperazine-benzothiazole hybrids are under investigation for schizophrenia and depression, leveraging their receptor modulation capabilities .
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